molecular formula C17H19N5OS2 B2750462 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705513-43-4

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2750462
CAS RN: 1705513-43-4
M. Wt: 373.49
InChI Key: GZHBPHPOJVMVDE-UHFFFAOYSA-N
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Description

The compound “(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone” is a complex organic molecule. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a heterocyclic compound . This core is substituted with various functional groups, including a thiophen-2-yl group and a 1,4-thiazepan-4-yl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The [1,2,4]triazolo[1,5-a]pyrimidine core is a fused ring system containing nitrogen atoms . The thiophen-2-yl and 1,4-thiazepan-4-yl groups are attached to this core .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

The triazolopyrimidine core of the compound is structurally similar to 1,2,4-triazolo[1,5-a]pyridines, which are known for their immense biological activities. Such compounds are often synthesized for their potential use as therapeutic agents due to their ability to act as inverse agonists or inhibitors for various biological targets . This compound could be synthesized and tested for similar bioactivities.

Pharmacology: Development of New Drugs

Triazoles, in general, have a wide range of pharmacological potentials. They are present in many drug classes and exhibit diverse biological activities, including antibacterial, antifungal, anticancer, and antiviral properties . The compound could be explored for the development of new drugs with these activities.

Organic Synthesis: Catalyst-Free Reactions

The synthesis of heterocyclic compounds like triazolopyrimidines can be achieved using catalyst-free, eco-friendly methods under microwave conditions . This compound could be used in similar synthetic methodologies, potentially leading to more sustainable production processes in organic chemistry.

Material Science: Functional Materials

Compounds with a triazolopyrimidine structure have applications in material sciences. They can be used in the development of new materials with specific electronic or photonic properties . Research into the compound’s material science applications could lead to innovations in this field.

Antitumor and Anticancer Research

Polycyclic systems containing triazolopyrimidine moieties have been reported as antitumor and can be used in the treatment of cancer. They are also active against parasites and may serve as calcium channel modulators, which are important in cancer treatment strategies .

Cardiovascular Research

Some triazolopyrimidine derivatives are utilized in the treatment of cardiovascular disorders. Given the structural similarity, the compound could be investigated for its potential use in treating such conditions .

Diabetes and Dyslipidemia Treatment

The compound’s structure suggests potential applications in treating metabolic disorders such as diabetes and dyslipidemia. Fatty acid-binding proteins (FABPs), which are targets for these disorders, could be modulated by derivatives of this compound .

Neurological Disorders: Alzheimer’s and Insomnia

Compounds with triazolopyrimidine scaffolds have been used as corticotropin-releasing factor 1 receptor antagonists and calcium channel modulators, which are relevant in the treatment of neurological disorders like Alzheimer’s disease and insomnia .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine core is a structure of interest in medicinal chemistry . Therefore, future research could focus on exploring the biological activities of this compound and its derivatives. Additionally, the development of efficient synthetic routes for this compound could also be a focus of future research .

properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS2/c1-11-10-12(2)22-17(18-11)19-15(20-22)16(23)21-6-5-14(25-9-7-21)13-4-3-8-24-13/h3-4,8,10,14H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHBPHPOJVMVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(SCC3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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